molecular formula C10H9BrO2S B13628291 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

Cat. No.: B13628291
M. Wt: 273.15 g/mol
InChI Key: SMQSOFUKTJOOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is an organic compound featuring a brominated thiophene ring attached to a cyclopropylpropane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the bromination of thiophene followed by the formation of the cyclopropylpropane-1,3-dione moiety. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Cyclopropylpropane-1,3-dione: The brominated thiophene is then reacted with cyclopropylpropane-1,3-dione under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylpropane-1,3-dione moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)-3-phenylpropane-1,3-dione
  • 1-(5-Bromothiophen-2-yl)-3-methylpropane-1,3-dione
  • 1-(5-Bromothiophen-2-yl)-3-ethylpropane-1,3-dione

Comparison: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its phenyl, methyl, and ethyl analogs

Properties

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

InChI

InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

SMQSOFUKTJOOMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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